molecular formula C28H30N2O10 B11051470 Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11051470
M. Wt: 554.5 g/mol
InChI Key: LDMHOXDTTQSLIL-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole moiety, a hydroxyphenyl group, and a pyridine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and hydroxyphenyl intermediates, followed by their coupling with the pyridine ring under specific conditions. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: Researchers study the compound’s pharmacokinetics and pharmacodynamics to understand its effects on biological systems.

    Materials Science: The compound’s properties may be explored for use in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. Pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H30N2O10

Molecular Weight

554.5 g/mol

IUPAC Name

ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H30N2O10/c1-4-38-28(35)19-13-30-27(34)22(23(19)33)17(12-21(32)29-10-9-15-5-7-16(31)8-6-15)18-11-20(36-2)25-26(24(18)37-3)40-14-39-25/h5-8,11,13,17,31H,4,9-10,12,14H2,1-3H3,(H,29,32)(H2,30,33,34)

InChI Key

LDMHOXDTTQSLIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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